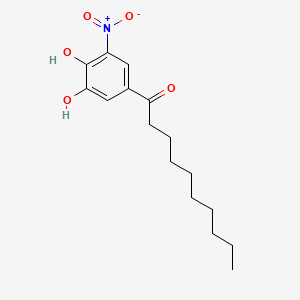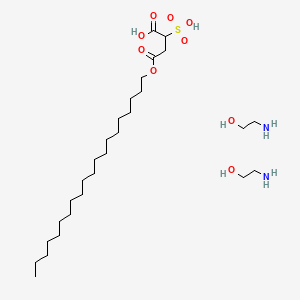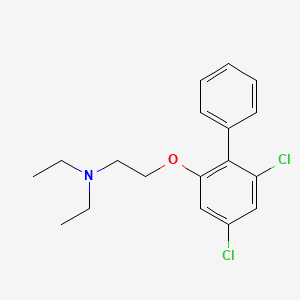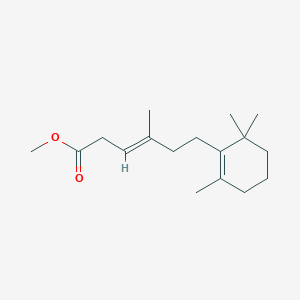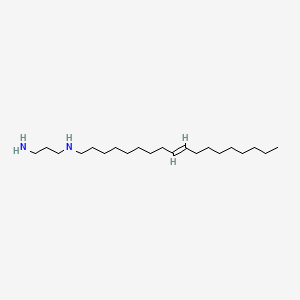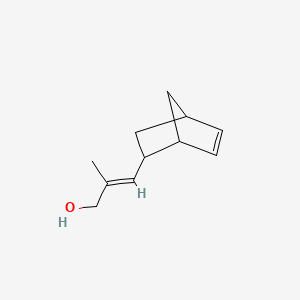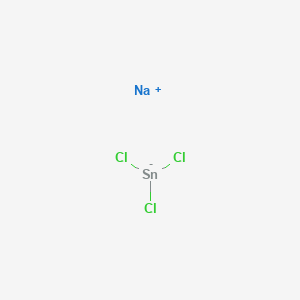
Sodium, (trichlorostannyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium, (trichlorostannyl)-: is a chemical compound with the molecular formula NaSnCl3. It is a sodium salt of trichlorostannane and is known for its unique properties and applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Sodium, (trichlorostannyl)- typically involves the reaction of sodium with trichlorostannane (SnCl3H). This reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction can be represented as follows:
Na+SnCl3H→NaSnCl3+H2
Industrial Production Methods: Industrial production of Sodium, (trichlorostannyl)- involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sodium, (trichlorostannyl)- can undergo oxidation reactions to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state stannyl compounds.
Substitution: The compound can participate in substitution reactions where the trichlorostannyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state stannyl compounds.
Reduction: Lower oxidation state stannyl compounds.
Substitution: Compounds with different functional groups replacing the trichlorostannyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium, (trichlorostannyl)- is used as a reagent in organic synthesis for the introduction of the trichlorostannyl group into organic molecules. It is also used in the preparation of other organotin compounds.
Biology and Medicine: In biological research, Sodium, (trichlorostannyl)- is used in the study of tin-based compounds and their interactions with biological systems
Industry: In the industrial sector, Sodium, (trichlorostannyl)- is used in the production of tin-based coatings and materials. It is also used in the manufacturing of certain types of catalysts and as a stabilizer in the production of plastics.
Wirkmechanismus
The mechanism of action of Sodium, (trichlorostannyl)- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The trichlorostannyl group can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones.
Vergleich Mit ähnlichen Verbindungen
Sodium, (dichlorostannyl)- (NaSnCl2): This compound has two chlorine atoms attached to the tin atom, making it less reactive compared to Sodium, (trichlorostannyl)-.
Sodium, (tetrachlorostannyl)- (NaSnCl4): This compound has four chlorine atoms attached to the tin atom, making it more reactive and less stable compared to Sodium, (trichlorostannyl)-.
Uniqueness: Sodium, (trichlorostannyl)- is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications in both research and industry. Its ability to undergo various chemical reactions and form different products highlights its versatility as a chemical reagent.
Eigenschaften
CAS-Nummer |
12306-27-3 |
|---|---|
Molekularformel |
Cl3NaSn |
Molekulargewicht |
248.1 g/mol |
IUPAC-Name |
sodium;trichlorostannanide |
InChI |
InChI=1S/3ClH.Na.Sn/h3*1H;;/q;;;+1;+2/p-3 |
InChI-Schlüssel |
KDZPTXXFPZZHCS-UHFFFAOYSA-K |
Kanonische SMILES |
[Na+].Cl[Sn-](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



